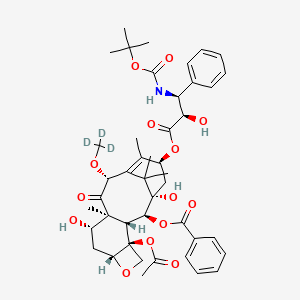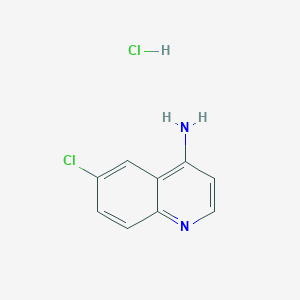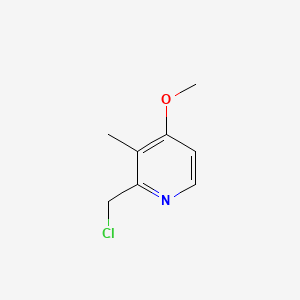
2-(Chloromethyl)-4-methoxy-3-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)-4-methoxy-3-methylpyridine is a heterocyclic organic compound with a pyridine ring substituted with a chloromethyl group at the second position, a methoxy group at the fourth position, and a methyl group at the third position
Applications De Recherche Scientifique
2-(Chloromethyl)-4-methoxy-3-methylpyridine has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It is used in the development of advanced materials, including polymers and resins.
Biological Studies: The compound is utilized in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Chemical Synthesis: It acts as a building block in the synthesis of more complex organic molecules.
Mécanisme D'action
- Rearomatization of the aromatic ring occurs, converting the benzyl alcohol to the corresponding chloride .
- Deactivated substrates (e.g., acetophenone, nitrobenzene) show limited reactivity, while modified conditions using chloromethyl methyl ether (MOMCl) yield better results .
- However, the production of small amounts of highly carcinogenic bis(chloromethyl) ether is a drawback for industrial applications .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
It is known that chloromethyl groups can participate in various biochemical reactions . They can undergo free radical reactions, leading to the formation of succinimide . This suggests that 2-(Chloromethyl)-4-methoxy-3-methylpyridine might interact with enzymes, proteins, and other biomolecules in a similar manner.
Cellular Effects
Compounds containing reactive chloromethyl groups have been shown to exhibit cytotoxicity against cancer cells . This suggests that this compound might influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Chloromethyl groups are known to participate in free radical reactions . This suggests that this compound might exert its effects at the molecular level through similar mechanisms, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-4-methoxy-3-methylpyridine typically involves the chloromethylation of 4-methoxy-3-methylpyridine. One common method is the reaction of 4-methoxy-3-methylpyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under acidic conditions, which facilitate the formation of the chloromethyl group.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Chloromethyl)-4-methoxy-3-methylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding derivatives.
Oxidation: The methoxy group can be oxidized to form a carbonyl group, resulting in the formation of 2-(chloromethyl)-4-formyl-3-methylpyridine.
Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products:
Nucleophilic Substitution: Derivatives such as 2-(azidomethyl)-4-methoxy-3-methylpyridine.
Oxidation: 2-(chloromethyl)-4-formyl-3-methylpyridine.
Reduction: 2-methyl-4-methoxy-3-methylpyridine.
Comparaison Avec Des Composés Similaires
2-(Chloromethyl)-4-methoxypyridine: Lacks the methyl group at the third position.
2-(Chloromethyl)-3-methylpyridine: Lacks the methoxy group at the fourth position.
4-Methoxy-3-methylpyridine: Lacks the chloromethyl group at the second position.
Uniqueness: 2-(Chloromethyl)-4-methoxy-3-methylpyridine is unique due to the presence of all three substituents (chloromethyl, methoxy, and methyl) on the pyridine ring
Propriétés
IUPAC Name |
2-(chloromethyl)-4-methoxy-3-methylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-6-7(5-9)10-4-3-8(6)11-2/h3-4H,5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIRCDHHEYPUZGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CCl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

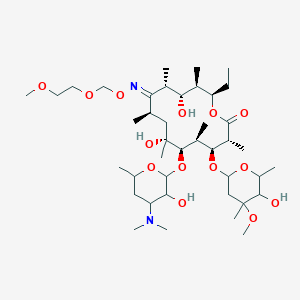
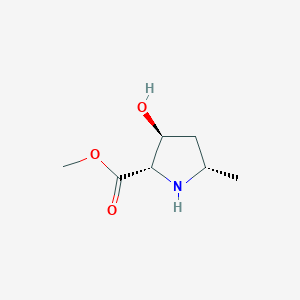

![(1R,4R)-2-methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B1142188.png)
